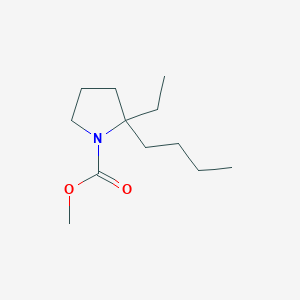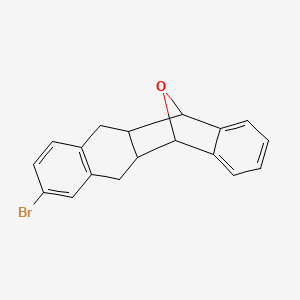
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene is a complex organic compound with a unique structure that includes a bromine atom and an epoxide group This compound is part of the tetracene family, which is known for its polycyclic aromatic hydrocarbon structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor tetracene compound, followed by the introduction of the epoxide group through an oxidation reaction. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene can undergo various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: The bromine atom can be reduced to form a hydrogen atom, leading to the formation of a different tetracene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can yield diols, while reduction of the bromine atom can produce a hydrogenated tetracene derivative.
Wissenschaftliche Forschungsanwendungen
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene involves its interaction with specific molecular targets and pathways. The bromine atom and epoxide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-5,5a,6,11,11a,12-hexahydro-5,12-epoxytetracene can be compared with other similar compounds, such as:
Tetracene: A polycyclic aromatic hydrocarbon with a similar structure but lacking the bromine atom and epoxide group.
Anthracene: Another polycyclic aromatic hydrocarbon with a simpler structure and different reactivity.
Janusene: A compound with a similar polycyclic structure but different functional groups and reactivity.
Eigenschaften
CAS-Nummer |
917573-99-0 |
|---|---|
Molekularformel |
C18H15BrO |
Molekulargewicht |
327.2 g/mol |
IUPAC-Name |
6-bromo-19-oxapentacyclo[10.6.1.02,11.04,9.013,18]nonadeca-4(9),5,7,13,15,17-hexaene |
InChI |
InChI=1S/C18H15BrO/c19-12-6-5-10-8-15-16(9-11(10)7-12)18-14-4-2-1-3-13(14)17(15)20-18/h1-7,15-18H,8-9H2 |
InChI-Schlüssel |
GOZDYXBAOBBYMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(CC3=C1C=CC(=C3)Br)C4C5=CC=CC=C5C2O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)oxy]acetamido}benzoic acid](/img/structure/B12610546.png)
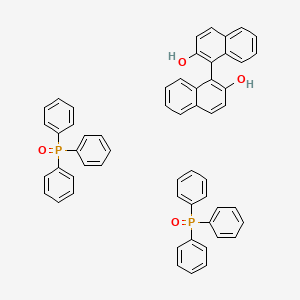
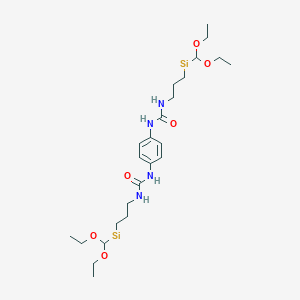
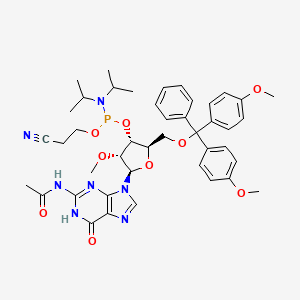
![(2S)-2,3-Bis[(14-methylhexadecyl)oxy]propan-1-OL](/img/structure/B12610586.png)
![Phenol, 2-[1-[(5-hydroxypentyl)amino]ethyl]-](/img/structure/B12610594.png)
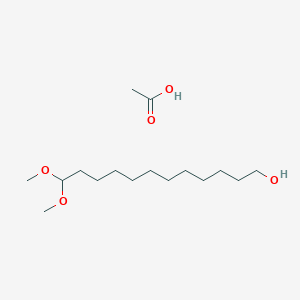
![1,2-Dichloro-3-[2-(methanesulfinyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12610608.png)
![1-Ethynyl-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12610614.png)

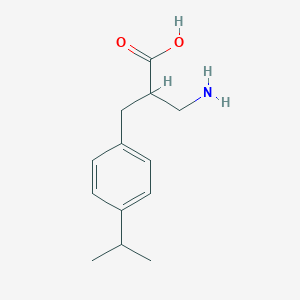
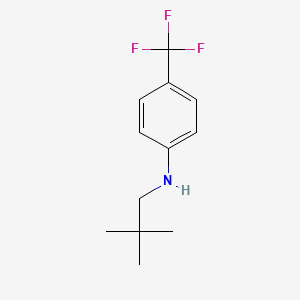
![2,2'-Sulfanediylbis{5-[(2,4,6-trimethylphenyl)sulfanyl]thiophene}](/img/structure/B12610649.png)
